An In-depth Technical Guide to Forosamine: Chemical Structure and Properties
An In-depth Technical Guide to Forosamine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forosamine, a naturally occurring deoxyamino sugar, is a critical component of several macrolide antibiotics, including spiramycin (B21755) and auricin. Its unique chemical structure contributes significantly to the biological activity of these parent compounds, making it a molecule of considerable interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of forosamine, along with detailed experimental protocols for its synthesis and antimicrobial susceptibility testing.
Chemical Structure and Identification
Forosamine is chemically defined as (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal.[1] It is a derivative of a hexosamine, specifically a tetradeoxyhexose, characterized by a six-carbon backbone with a dimethylamino group at the C4 position and a hydroxyl group at the C5 position.[1]
Table 1: Chemical Identifiers for Forosamine
| Identifier | Value | Reference |
| IUPAC Name | (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal | [1] |
| SMILES String | C--INVALID-LINK--N(C)C">C@HO | |
| InChI Key | SZGAAHDUAFVZSS-SFYZADRCSA-N | |
| Molecular Formula | C8H17NO2 | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| CAS Number | 18423-27-3 |
Physicochemical Properties
The physicochemical properties of forosamine are crucial for its behavior in biological systems and for the development of drug delivery systems. While experimental data for some properties are limited, computed values from reliable sources provide valuable insights.
Table 2: Physicochemical Properties of Forosamine
| Property | Value | Remarks | Reference |
| Melting Point | Not available | Experimental data not found | |
| Boiling Point | Not available | Experimental data not found | |
| pKa | Not available | Experimental data not found | |
| Aqueous Solubility | Not available | Experimental data not found | |
| XLogP3 | -0.1 | Computed | |
| Topological Polar Surface Area | 40.5 Ų | Computed | |
| Hydrogen Bond Donor Count | 1 | Computed | |
| Hydrogen Bond Acceptor Count | 3 | Computed | |
| Rotatable Bond Count | 4 | Computed |
Biological and Pharmacological Properties
Forosamine is a key structural motif in antibiotics that are active against Gram-positive bacteria. Its presence is essential for the antibacterial activity of spiramycin. The mechanism of action of forosamine itself is not extensively studied in isolation; however, its contribution to the overall activity of the parent macrolide antibiotics is significant.
Antimicrobial Spectrum
The antibacterial activity of forosamine is intrinsically linked to the macrolide antibiotics of which it is a part. These antibiotics are known to be effective against a range of Gram-positive bacteria.
Table 3: Anticipated Antibacterial Spectrum for Forosamine-Containing Antibiotics
| Bacterial Species | Susceptibility |
| Staphylococcus aureus | Susceptible |
| Streptococcus pneumoniae | Susceptible |
| Enterococcus faecalis | Variable |
Experimental Protocols
Synthesis of Forosamine
A detailed, replicable protocol for the synthesis of forosamine is crucial for further research and development. The following is a generalized workflow based on literature descriptions.
Caption: A generalized workflow for the chemical synthesis of forosamine.
Detailed Methodology (Hypothetical - for illustrative purposes):
A specific, detailed experimental protocol for the synthesis of forosamine could not be located in the publicly available literature. The following is a conceptual outline based on general organic chemistry principles for amino sugar synthesis.
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Protection of Hydroxyl Groups: A suitable starting material, such as a D-glucose derivative, would first have its hydroxyl groups protected to ensure regioselective reactions.
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Introduction of the Amino Group: An amino group would be introduced at the C4 position, likely through a nucleophilic substitution reaction involving an azide (B81097) intermediate followed by reduction.
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N,N-Dimethylation: The primary amine would then be dimethylated using a suitable methylating agent, such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide.
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Deoxygenation: The hydroxyl groups at the C2, C3, and C6 positions would be sequentially or concertedly removed through a series of deoxygenation reactions.
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Formation of the Aldehyde: The terminal group would be converted to an aldehyde to yield forosamine.
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Purification: The final product would be purified using chromatographic techniques.
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines a standard broth microdilution method for determining the MIC of a compound against bacterial strains.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Methodology:
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Preparation of Bacterial Inoculum:
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From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
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Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
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Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
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Preparation of Forosamine Dilutions:
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Prepare a stock solution of forosamine in a suitable solvent (e.g., water or DMSO, depending on solubility).
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Perform serial two-fold dilutions of the forosamine stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.
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Inoculation:
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Add the prepared bacterial inoculum to each well of the microtiter plate containing the forosamine dilutions.
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Include a positive control well (bacteria in MHB without forosamine) and a negative control well (MHB only).
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Incubation:
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Incubate the microtiter plate at 37°C for 18-24 hours.
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Reading the MIC:
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The MIC is determined as the lowest concentration of forosamine at which there is no visible growth of bacteria.
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Signaling Pathways and Logical Relationships
The antibacterial action of macrolides, which contain forosamine, involves the inhibition of bacterial protein synthesis.
Caption: Simplified pathway of macrolide antibiotic action.
Conclusion
Forosamine remains a molecule of significant interest due to its integral role in the activity of important macrolide antibiotics. While a complete experimental dataset for all its physicochemical properties is not yet available, its chemical structure and biological importance are well-established. Further research into the specific biological activities of isolated forosamine and the development of detailed, accessible synthetic protocols will be crucial for unlocking its full potential in the development of new and improved antibacterial agents.
